(2-Amino-5-chloro-3-methylphenyl)methanol

Description

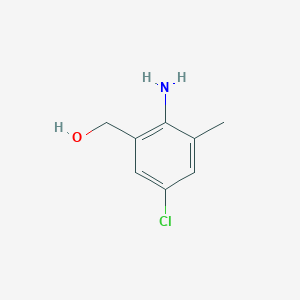

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-5-chloro-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREQNFKFFMSGSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance in Organic Synthesis and Derivative Chemistry

The utility of (2-Amino-5-chloro-3-methylphenyl)methanol in organic synthesis stems from the reactivity of its constituent functional groups. The primary amino group and the primary alcohol (hydroxymethyl group) are key sites for chemical modification. The amino group can readily undergo reactions such as N-alkylation, acylation, and reductive amination, allowing for the introduction of diverse substituents. The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid, or it can be converted into other functional groups, such as halides, for subsequent coupling reactions.

One of the significant applications of this compound is as a precursor in the synthesis of heterocyclic systems. For instance, the intramolecular or intermolecular cyclization involving both the amino and the hydroxymethyl group can lead to the formation of benzoxazine (B1645224) derivatives. The reaction of this compound with reagents like cyanogen (B1215507) bromide can facilitate a cyclization process to yield substituted 4H-benzo[d] oxazin-2-amines. Such heterocyclic cores are of interest in medicinal chemistry due to their presence in various biologically active molecules. The chloro and methyl substituents on the aromatic ring also play a crucial role by influencing the reactivity of the ring in electrophilic aromatic substitution reactions and by providing steric and electronic effects that can modulate the biological activity of the final derivative compounds.

Overview of Academic Research Trajectories for Substituted Arylmethylamine Scaffolds

Substituted arylmethylamine scaffolds, the class of compounds to which (2-Amino-5-chloro-3-methylphenyl)methanol belongs, are a cornerstone in modern medicinal chemistry. These structural motifs are considered "privileged scaffolds" because they can interact with a wide range of biological targets, leading to the development of therapeutic agents for various diseases. The academic and industrial research focus on these scaffolds is driven by their proven success in drug discovery.

A major area of application for these scaffolds is in the development of kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many clinically approved kinase inhibitors incorporate substituted aryl rings and amino groups to achieve high potency and selectivity. The arylmethylamine core can serve as a key pharmacophore that anchors the inhibitor within the ATP-binding site of the kinase through hydrogen bonding and other non-covalent interactions. Research in this area is focused on synthesizing libraries of derivatives with different substitution patterns on the aromatic ring to optimize binding affinity, selectivity, and pharmacokinetic properties. The development of potent and selective BCR-ABL inhibitors, for example, often involves the use of complex molecules built upon substituted aniline (B41778) or aminobenzyl scaffolds.

Furthermore, the exploration of novel and unusual scaffolds is a significant trend in medicinal chemistry to overcome challenges such as drug resistance and the need for new intellectual property. While traditional benzenoid and heteroaromatic systems are common, there is a growing interest in creating more three-dimensional and structurally diverse molecules. Substituted arylmethylamines like this compound provide a versatile platform for generating such diversity, allowing chemists to explore new chemical space and develop next-generation therapeutics.

Role As a Key Synthetic Intermediate in Advanced Organic Synthesis

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

While specific large-scale pharmaceutical active ingredients (APIs) directly derived from (2-Amino-5-chloro-3-methylphenyl)methanol are not extensively documented in publicly available literature, its structural class, substituted 2-aminobenzyl alcohols, is of significant interest in medicinal chemistry. researchgate.netdrugbank.com Compounds containing chloro-aromatic and amino alcohol motifs are prevalent in a wide range of pharmaceuticals, playing crucial roles in the molecule's biological activity and metabolic profile. nih.govacs.org

The various functional groups on this compound allow for its incorporation into diverse molecular scaffolds. The primary amine can be acylated, alkylated, or used in the formation of heterocyclic rings, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester. nih.gov This multi-functionality makes it a valuable starting material for creating libraries of complex compounds for drug discovery screening. Its role is best understood as a precursor to other key intermediates that are then used to build the final API.

Precursor for Arthropodicidal Diamides (e.g., Chlorantraniliprole)

The most significant and well-documented application of this compound is as a precursor in the synthesis of the insecticide Chlorantraniliprole (B1668704). google.com Chlorantraniliprole is a leading member of the anthranilic diamide (B1670390) class of insecticides, which exhibit a novel mode of action by targeting insect ryanodine (B192298) receptors. nih.govresearchgate.netwikipedia.org This action leads to the uncontrolled release of calcium, causing muscle paralysis and death in targeted pests. gpnmag.com

This compound serves as a direct precursor to the key building block, 2-amino-5-chloro-3-methylbenzoic acid. This transformation is achieved through the straightforward and common organic reaction of oxidizing the primary alcohol (hydroxymethyl group) to a carboxylic acid. vedantu.comresearchgate.netlibretexts.org This benzoic acid derivative is then coupled with another heterocyclic intermediate to form the final Chlorantraniliprole molecule.

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

| This compound | 775331-65-2 | C₈H₁₀ClNO | Starting Precursor |

| 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 | C₈H₈ClNO₂ | Key Intermediate |

| Chlorantraniliprole | 500008-45-7 | C₁₈H₁₄BrCl₂N₅O₂ | Final Product (API) |

Intermediate in Agrochemical Development

The utility of this compound extends broadly within agrochemical development, primarily due to its role in the synthesis of the anthranilic diamide class of insecticides. nih.govoup.com This class of compounds, including Chlorantraniliprole and Cyantraniliprole, is critical for modern crop protection due to their high efficacy against a range of lepidopteran pests (moths and butterflies) and their favorable safety profile for non-target organisms. google.comresearchgate.net The specific substitution pattern of this compound—the chlorine at the 5-position and the methyl at the 3-position—is essential for the biological activity of the final insecticidal products. Therefore, it is a crucial starting material for the synthesis of these high-value agrochemicals. google.com

Building Block for Complex Organic Molecules

The structure of this compound makes it an excellent building block for a variety of complex organic molecules. Each of its functional groups offers a handle for distinct chemical transformations, allowing for sequential and controlled modifications.

| Functional Group | Position | Potential Chemical Transformations |

| Amino (-NH₂) | 2 | Acylation, Alkylation, Diazotization, Heterocycle formation (e.g., quinolines, quinazolines) researchgate.net |

| Chloro (-Cl) | 5 | Nucleophilic Aromatic Substitution (under harsh conditions), Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |

| Methyl (-CH₃) | 3 | Radical halogenation (side-chain), Oxidation (under harsh conditions) |

| Hydroxymethyl (-CH₂OH) | 1 | Oxidation (to aldehyde or carboxylic acid) google.com, Esterification, Etherification, Conversion to halide |

This versatility is particularly valuable in the synthesis of substituted N-heterocycles. For instance, 2-aminobenzyl alcohols are known to react with ketones, alcohols, and nitriles to form quinolines and quinazolines, which are common core structures in many biologically active compounds. researchgate.net The presence of the chloro and methyl groups provides additional points for modification, enabling the fine-tuning of the steric and electronic properties of the target molecule.

Utility in the Synthesis of Functional Materials

While less documented than its role in agrochemical synthesis, the chemical structure of this compound suggests its potential utility as a monomer in the synthesis of functional materials. The bifunctional nature of the molecule, possessing both an amino (-NH₂) and a hydroxyl (-OH) group, allows it to participate in step-growth polymerization reactions.

For example, it could be used to synthesize:

Polyamides or Polyesters: By reacting with dicarboxylic acids or their derivatives, the amino and hydroxyl groups can form amide and ester linkages, respectively, creating polymers with the substituted aromatic ring as a repeating unit.

Polyurethanes: The hydroxyl group can react with isocyanates to form urethane (B1682113) linkages.

The incorporation of the chloro-substituted aromatic ring into a polymer backbone could impart specific properties such as increased thermal stability, flame retardancy, or modified optical and electronic characteristics. Furthermore, derivatives of aminobenzyl alcohol have been explored for creating materials like hydrogels for drug delivery applications, indicating a potential pathway for the use of this compound in advanced materials science. sigmaaldrich.comrsc.org

Computational and Theoretical Investigations of 2 Amino 5 Chloro 3 Methylphenyl Methanol and Analogous Structures

Quantum Chemical Studies

Quantum chemical studies, primarily employing density functional theory (DFT), are a cornerstone in the analysis of molecular systems. For compounds analogous to (2-Amino-5-chloro-3-methylphenyl)methanol, such as 2-amino-5-chlorobenzophenone, DFT calculations have been utilized to investigate their structural geometry, vibrational frequencies, and nonlinear optical (NLO) properties. scihorizon.com These studies provide a foundational understanding of how electronic and structural factors influence the macroscopic properties of these materials.

Electronic structure analysis offers a detailed picture of the electron distribution and energy levels within a molecule, which are crucial for understanding its reactivity and physical properties.

Molecular Electrostatic Potential (MESP) Maps: MESP maps are valuable tools for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. For analogous aromatic compounds, MESP analysis typically reveals negative potential regions around electronegative atoms like oxygen and chlorine, indicating susceptibility to electrophilic attack. Conversely, positive potential is often observed around hydrogen atoms of the amino group, suggesting these are sites for nucleophilic interaction.

Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of FMO theory. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. In related compounds like 2-amino-5-chlorobenzophenone, the distribution of HOMO and LUMO is spread across the aromatic system, indicating potential for charge transfer interactions. scihorizon.com

| Property | Description | Significance |

| MESP | Visualizes electrostatic potential on the electron density surface. | Predicts reactive sites for electrophilic and nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | A measure of the net molecular polarity. | Influences intermolecular forces, solubility, and physical properties. |

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for validation.

FT-IR and FT-Raman Spectroscopy: Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental FT-IR and FT-Raman spectral bands. For analogous compounds, studies have shown good agreement between calculated and observed vibrational frequencies, confirming the molecular structure. scihorizon.com For instance, the characteristic N-H stretching vibrations of the amino group and C=O stretching in related benzophenone (B1666685) derivatives are well-reproduced by calculations. scihorizon.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict electronic absorption spectra. These calculations can help in understanding the electronic transitions responsible for the observed UV-Vis absorption bands. The predicted wavelengths are often in good agreement with experimental data, providing insights into the electronic structure.

| Spectroscopic Technique | Computational Method | Information Gained |

| FT-IR & FT-Raman | Density Functional Theory (DFT) | Vibrational modes, functional group identification, structural confirmation. |

| UV-Vis | Time-Dependent DFT (TD-DFT) | Electronic transitions, absorption wavelengths, molecular orbital analysis. |

The study of polarizability and hyperpolarizability is crucial for identifying materials with potential applications in nonlinear optics (NLO).

First-Order Hyperpolarizability (β): This property is a measure of the second-order NLO response of a molecule. Computational studies on 2-amino-5-chlorobenzophenone, an analogous structure, have shown that such molecules can possess significant first-order hyperpolarizability values, suggesting their potential for applications like second harmonic generation (SHG). scihorizon.com The presence of electron-donating (amino) and electron-withdrawing groups can enhance these NLO properties.

Mechanistic Elucidation through Computational Chemistry

Computational chemistry provides powerful tools to investigate reaction mechanisms, identify transition states, and understand the factors that control chemical reactions.

By mapping the potential energy surface, computational methods can elucidate the step-by-step mechanism of a chemical reaction. This includes the identification of intermediates and, crucially, the transition states that connect them. For reactions involving substituted aromatic compounds, DFT calculations can determine the activation energies for different potential pathways. acs.org This analysis is vital for understanding reaction kinetics and predicting the most favorable reaction route. acs.org For example, in syntheses involving similar precursors, computational studies can help rationalize the observed product distribution by comparing the energy barriers of competing pathways. sioc-journal.cnpatsnap.com

The three-dimensional structure and stability of a molecule are governed by a variety of intramolecular interactions.

Hydrogen Bonding: Intramolecular hydrogen bonds can significantly influence the conformation and properties of a molecule. In compounds containing both amino and hydroxyl groups, such as this compound, the formation of an intramolecular hydrogen bond between the amino group's hydrogen and the hydroxyl group's oxygen (or vice versa) is possible. Studies on similar molecules, like methyl 2-amino-5-chlorobenzoate, have confirmed the presence of intramolecular N-H···O hydrogen bonds that lead to the formation of stable six-membered rings. researchgate.net This type of interaction can lock the molecule into a more planar and rigid conformation.

| Interaction/Analysis | Description | Impact on Molecule |

| Reaction Pathway Analysis | Mapping of the potential energy surface to find the lowest energy path from reactants to products. | Elucidates reaction mechanisms and predicts product outcomes. |

| Transition State Analysis | Identification and characterization of the highest energy point along the reaction coordinate. | Determines the activation energy and rate of a chemical reaction. |

| Intramolecular H-Bonding | A non-covalent interaction between a hydrogen atom and an electronegative atom within the same molecule. | Influences conformational stability, planarity, and spectroscopic properties. |

| Conformational Stability | The relative energy and stability of different spatial arrangements (conformers) of a molecule. | Determines the predominant three-dimensional structure and overall molecular properties. |

Density Functional Theory (DFT) Applications in Structural and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the structural and electronic properties of molecules, offering a balance between accuracy and computational cost. For this compound, DFT calculations can provide significant insights into its geometric parameters, electronic structure, and chemical reactivity. These theoretical investigations are crucial for understanding the molecule's behavior at a quantum mechanical level.

Typically, DFT studies of such aromatic compounds are performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311G(d,p). This level of theory has been shown to provide reliable predictions for the optimized geometry and electronic properties of similarly substituted aromatic molecules. nih.gov The calculations would yield the equilibrium geometry of the molecule in the gas phase, providing data on bond lengths, bond angles, and dihedral angles. These computed parameters can be compared with experimental data if available, or serve as predictions otherwise.

Beyond the molecular structure, DFT is instrumental in elucidating the electronic properties that govern the reactivity of this compound. The energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.

Furthermore, the distribution of these frontier orbitals can reveal the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly near the amino and methyl groups, which are electron-donating. Conversely, the LUMO might be distributed more over the entire molecule, including the chloro and methanol (B129727) substituents.

Other reactivity descriptors that can be derived from DFT calculations include the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions of positive and negative electrostatic potential. This information is valuable for understanding intermolecular interactions.

Table 1: Predicted Structural and Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p)) (Note: The following data is representative and based on computational studies of analogous molecules. nih.gov)

| Parameter | Predicted Value |

| Geometric Parameters | |

| C-N Bond Length (Å) | 1.40 |

| C-Cl Bond Length (Å) | 1.75 |

| C-O Bond Length (Å) | 1.43 |

| N-H Bond Length (Å) | 1.01 |

| O-H Bond Length (Å) | 0.97 |

| C-C-N Bond Angle (°) | 121.5 |

| C-C-Cl Bond Angle (°) | 119.8 |

| C-C-O Bond Angle (°) | 110.2 |

| Electronic Properties | |

| HOMO Energy (eV) | -5.45 |

| LUMO Energy (eV) | -0.30 |

| HOMO-LUMO Energy Gap (eV) | 5.15 |

Comparative Analysis with Other Substituted Aminophenylmethanols

The structural and electronic properties of this compound are significantly influenced by the nature and position of its substituents on the phenyl ring. A comparative analysis with other substituted aminophenylmethanols can highlight the specific effects of the chloro, methyl, and amino groups in this particular arrangement.

The presence of an amino group (-NH2) at the ortho position to the methanol group is expected to facilitate intramolecular hydrogen bonding between the hydrogen of the amino group and the oxygen of the methanol group. This interaction can lead to a more planar conformation of that part of the molecule. researchgate.net In contrast, a para-substituted aminophenylmethanol would lack this possibility of intramolecular hydrogen bonding, potentially resulting in a different preferred conformation and affecting its crystal packing and solubility. researchgate.net

The electronic effects of the substituents are also a critical point of comparison. The amino and methyl groups are electron-donating, increasing the electron density of the aromatic ring and raising the HOMO energy level. This would make the molecule more susceptible to electrophilic attack compared to an unsubstituted aminophenylmethanol. The chloro group, being electron-withdrawing through induction but electron-donating through resonance, has a more complex influence. Its net effect is typically electron-withdrawing, which would lower the energy of both the HOMO and LUMO.

A comparison with a hypothetical isomer, such as (4-Amino-5-chloro-3-methylphenyl)methanol, would illustrate the importance of the substituent positions. In this hypothetical isomer, the amino group is para to the methanol group, precluding the possibility of the previously mentioned intramolecular hydrogen bond. This would likely result in different intermolecular interactions in the solid state.

The reactivity, as indicated by the HOMO-LUMO gap, would also differ among isomers. The specific substitution pattern in this compound, with its unique combination of ortho-amino, meta-methyl, and para-chloro relative to the methanol group, results in a distinct electronic structure and reactivity profile when compared to other substituted aminophenylmethanols. For instance, moving the chloro group to a different position would alter the inductive and resonance effects, thereby modulating the HOMO-LUMO gap and the sites of electrophilic and nucleophilic attack.

Table 2: Comparative Electronic Properties of Substituted Aminophenylmethanol Analogs (Note: The following data is illustrative and based on general principles of substituent effects.)

| Compound | Key Substituent Effects | Expected HOMO-LUMO Gap |

| (2-Aminophenyl)methanol | Ortho-amino group (electron-donating) | Moderate |

| (4-Aminophenyl)methanol | Para-amino group (electron-donating) | Moderate |

| (2-Amino-5-chlorophenyl)methanol | Ortho-amino (donating), Para-chloro (withdrawing) | Larger than (2-Aminophenyl)methanol |

| (2-Amino-3-methylphenyl)methanol | Ortho-amino (donating), Meta-methyl (donating) | Smaller than (2-Aminophenyl)methanol |

| This compound | Ortho-amino (donating), Meta-methyl (donating), Para-chloro (withdrawing) | Intermediate, influenced by the balance of donating and withdrawing groups |

Advanced Research Applications and Future Directions

Development of Novel and Sustainable Synthetic Protocols

The synthesis of (2-Amino-5-chloro-3-methylphenyl)methanol and related aminobenzyl alcohols is an area of active research, with a strong emphasis on developing more sustainable and efficient methods. Traditional multi-step syntheses often involve harsh reagents and generate significant waste. Modern approaches, guided by the principles of green chemistry, aim to mitigate these issues. mdpi.comnih.govmdpi.comejcmpr.com

Future research in this area is directed towards several key strategies:

Catalytic Reductions: The reduction of the corresponding nitrobenzaldehyde or aminobenzoic acid is a common route. Research is focused on replacing traditional reducing agents with more environmentally benign alternatives, such as catalytic hydrogenation using earth-abundant metal catalysts. orgsyn.org Electrochemical methods also present a green alternative for the reduction of nitroaromatics to amino alcohols. researchgate.net

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases and aldehyde dehydrogenases, offers a highly selective and environmentally friendly approach to the synthesis and modification of aminobenzyl alcohols. nih.gov Cascade biocatalysis, where multiple enzymatic reactions are performed in one pot, can significantly improve efficiency and reduce waste. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and reduce the need for harsh solvents, contributing to more sustainable synthetic processes. mdpi.comnih.gov

Solvent-Free or Green Solvent Approaches: The replacement of volatile organic solvents with water, ionic liquids, or solvent-free conditions is a key goal of green chemistry. ejcmpr.com Research into the synthesis of aminobenzyl alcohol derivatives under these conditions is ongoing. mdpi.com

| Synthetic Approach | Key Advantages | Research Focus |

| Catalytic Reductions | High efficiency, atom economy | Use of non-precious metal catalysts, electrochemical methods orgsyn.orgresearchgate.net |

| Biocatalysis | High selectivity, mild conditions | Cascade reactions, enzyme engineering nih.gov |

| Microwave/Ultrasound | Rapid reaction times, energy efficiency | Optimization of reaction conditions, scale-up mdpi.comnih.gov |

| Green Solvents | Reduced environmental impact, improved safety | Use of water, ionic liquids, solvent-free reactions ejcmpr.com |

Exploration of New Derivatization Pathways and Applications

The chemical structure of this compound, featuring both an amino and a hydroxyl group on a substituted benzene (B151609) ring, makes it a versatile scaffold for the synthesis of a wide range of derivatives. researchgate.netresearchgate.net While its primary application has been in the synthesis of anthranilic diamide (B1670390) insecticides like chlorantraniliprole (B1668704) and cyantraniliprole, its potential extends to other classes of bioactive molecules. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Current and future exploration of derivatization pathways includes:

Synthesis of N-Heterocycles: 2-Aminobenzyl alcohols are valuable precursors for the synthesis of quinolines, quinazolines, and other nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net These structural motifs are prevalent in pharmaceuticals and agrochemicals. researchgate.net The development of metal-catalyzed and metal-free annulation reactions provides access to a diverse library of such compounds. researchgate.net

Formation of Novel Amides and Esters: The amino and hydroxyl groups can be readily functionalized to form a variety of amides and esters. This allows for the introduction of new functionalities and the modulation of the compound's physicochemical properties. The synthesis of the commercial insecticide chlorantraniliprole relies on the formation of a complex amide linkage. patsnap.comunifiedpatents.compatsnap.com

Development of New Bioactive Compounds: The scaffold of this compound can be used as a starting point for the design and synthesis of new classes of insecticides, fungicides, and herbicides. alliedmarketresearch.com By systematically modifying the substitution pattern and introducing different functional groups, researchers can explore new structure-activity relationships. mdpi.com

| Derivative Class | Synthetic Method | Potential Applications |

| Quinolines/Quinazolines | Metal-catalyzed or metal-free annulation researchgate.net | Pharmaceuticals, Agrochemicals researchgate.net |

| Complex Amides | Acylation with carboxylic acids or their derivatives patsnap.com | Insecticides (e.g., Chlorantraniliprole) patsnap.comunifiedpatents.compatsnap.com |

| Novel Esters | Esterification with various acylating agents | Fine chemicals, material science |

Computational Design of Derivatives with Tailored Chemical Properties

Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. researchgate.net These methods allow for the prediction of molecular properties and biological activity, guiding the synthesis of new compounds with desired characteristics. rsc.orgnih.gov For derivatives of this compound, computational approaches can be applied in several ways:

Structure-Activity Relationship (SAR) Studies: By analyzing the relationship between the chemical structure of a series of derivatives and their biological activity, computational models can identify key structural features responsible for potency and selectivity. researchgate.net This information can then be used to design more effective compounds.

Molecular Docking: This technique predicts the binding orientation of a molecule to a biological target, such as an enzyme or receptor. researchgate.netnih.gov For insecticide development, molecular docking can be used to design derivatives of this compound that bind with high affinity to insect-specific targets, such as the ryanodine (B192298) receptor. researchgate.netresearchgate.net

ADME/T Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of a compound are crucial for its development as a commercial product. rsc.org Computational models can predict these properties, allowing for the early identification of potentially problematic candidates and the design of molecules with improved pharmacokinetic profiles.

| Computational Method | Application | Desired Outcome |

| 3D-QSAR | Elucidating structure-activity relationships rsc.org | Design of more potent and selective compounds |

| Molecular Docking | Predicting binding to biological targets researchgate.netnih.gov | Optimization of interactions with insect receptors |

| ADME/T Prediction | Assessing drug-like properties rsc.org | Improved bioavailability and safety profiles |

Scalable Synthesis and Industrial Relevance in Chemical Manufacturing

Future directions for the scalable synthesis and industrial application of this compound include:

Process Optimization: Continuous improvement of existing synthetic routes to maximize yield, minimize waste, and reduce production costs. google.com This includes optimizing reaction conditions, solvent usage, and purification methods.

Flow Chemistry: The use of continuous flow reactors offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. researchgate.net The development of flow-based syntheses for this compound and its derivatives is a promising area of research.

Development of Next-Generation Pesticides: The scaffold provided by this compound is a valuable starting point for the development of new insecticides with improved efficacy, broader spectrum of activity, and enhanced environmental profiles. researchgate.netresearchgate.net The continued industrial relevance of this compound will be driven by its role in the creation of next-generation crop protection agents.

| Area of Development | Key Objectives | Impact on Industrial Manufacturing |

| Process Optimization | Increased yield, reduced waste and cost google.com | Improved economic viability and sustainability |

| Flow Chemistry | Enhanced safety, efficiency, and automation researchgate.net | More robust and reliable manufacturing processes |

| New Product Development | Creation of novel, high-performance insecticides researchgate.netresearchgate.net | Expansion of market share and product portfolio |

Q & A

Q. What are the optimal synthetic routes for (2-Amino-5-chloro-3-methylphenyl)methanol, considering functional group compatibility and yield?

Methodological Answer:

- Nitro Reduction Pathway : Start with a nitrophenol precursor (e.g., 5-chloro-3-methyl-2-nitrophenol). Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl, ensuring compatibility with the chloromethyl substituent. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .

- Protection-Deprotection Strategy : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) before introducing the amino group to avoid side reactions. Deprotect using tetrabutylammonium fluoride (TBAF) .

- Yield Optimization : Adjust solvent polarity (e.g., ethanol for solubility vs. dichloromethane for selectivity) and reaction temperature (25–60°C) to balance reaction rate and byproduct formation .

Q. How can this compound be purified to achieve >98% purity for crystallographic studies?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) at 60°C, leveraging differential solubility of the target compound vs. impurities (e.g., unreacted precursors) .

- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate:methanol 9:1) to separate polar byproducts. Monitor fractions via UV-Vis at 254 nm .

- Final Purity Validation : Confirm purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water gradient) and compare retention times with standards .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR Analysis :

- Mass Spectrometry : Use ESI-MS in positive ion mode to detect [M+H]⁺ and verify molecular weight (e.g., m/z 186.6).

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and amino (3300–3500 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers address contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

- Cross-Validation : Compare data across multiple analytical techniques (e.g., DSC for melting point vs. traditional capillary method) .

- Batch Analysis : Synthesize multiple batches under controlled conditions (fixed solvent, temperature) to isolate variability sources .

- Crystallographic Confirmation : Resolve ambiguities via single-crystal X-ray diffraction using SHELXL (space group determination, R-factor < 5%) .

Q. What experimental strategies mitigate degradation of this compound during storage?

Methodological Answer:

- Stability Screening : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., oxidation, hydrolysis) .

- Storage Conditions : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photolysis and moisture uptake .

- Stabilizers : Add antioxidants (e.g., 0.1% BHT) to ethanol stock solutions to suppress radical-mediated degradation .

Q. How can mechanistic studies be designed to probe the reactivity of this compound in coupling reactions?

Methodological Answer:

- Isotopic Labeling : Introduce ¹³C or ²H at the benzylic position to track bond cleavage/formation via NMR or MS .

- Computational Modeling : Use DFT (e.g., Gaussian 16) to calculate reaction pathways (activation energies, transition states) for amination or etherification .

- Kinetic Profiling : Perform time-resolved UV-Vis or stopped-flow experiments to determine rate constants for intermediate formation .

Q. What advanced chromatographic methods resolve co-elution issues in HPLC analysis of derivatives?

Methodological Answer:

- 2D-LC : Couple orthogonal columns (e.g., C18 + phenyl-hexyl) to separate co-eluting isomers .

- Chiral Stationary Phases : Use cellulose-based columns (e.g., Chiralpak IC) for enantiomeric resolution of chiral derivatives .

- Hyphenated Techniques : Implement LC-MS/MS (MRM mode) to differentiate isobaric impurities based on fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.